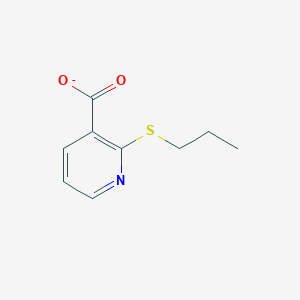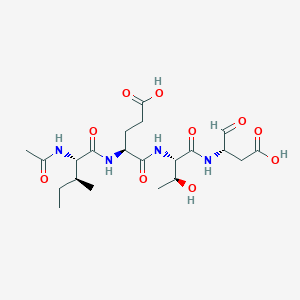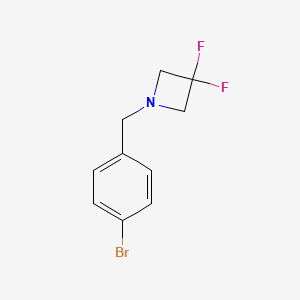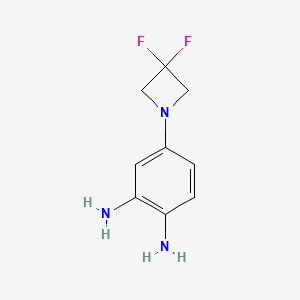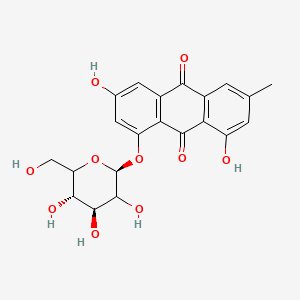![molecular formula C16H21NO3 B13723904 [3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethynyl group attached to a phenoxy ring, which is further connected to a propyl chain and a carbamic acid tert-butyl ester moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-ethynylphenol with 3-bromopropylamine to form the intermediate 3-(3-ethynylphenoxy)-propylamine. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The phenoxy ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(3-Propynylphenoxy)-propyl]-carbamic acid tert-butyl ester: Similar structure but with a propynyl group instead of an ethynyl group.
[3-(3-Ethynylphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with an ethyl chain instead of a propyl chain.
Uniqueness
[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C16H21NO3 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
tert-butyl N-[3-(3-ethynylphenoxy)propyl]carbamate |
InChI |
InChI=1S/C16H21NO3/c1-5-13-8-6-9-14(12-13)19-11-7-10-17-15(18)20-16(2,3)4/h1,6,8-9,12H,7,10-11H2,2-4H3,(H,17,18) |
Clé InChI |
NPRPNEYBAQGOSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


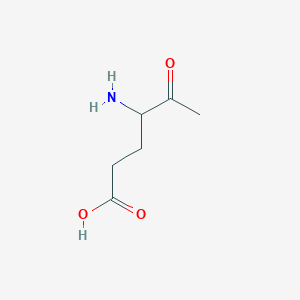

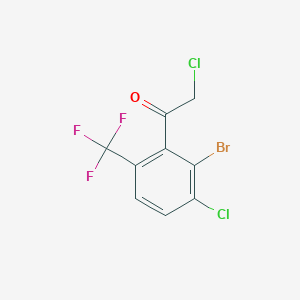
![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B13723835.png)


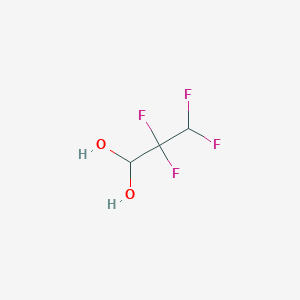
![4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13723867.png)
